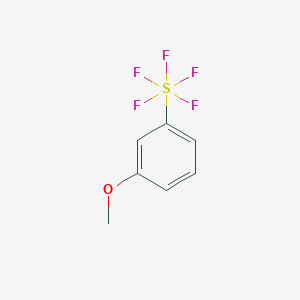

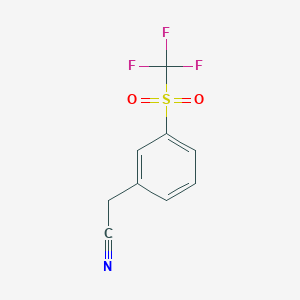

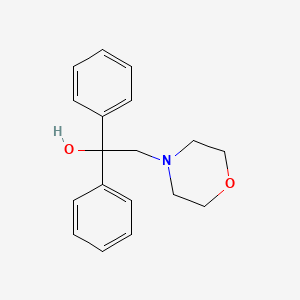

![molecular formula C6H8FNO B3031110 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide CAS No. 146038-55-3](/img/structure/B3031110.png)

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide

Vue d'ensemble

Description

The compound "3-Fluorobicyclo[1.1.1]pentane-1-carboxamide" is a fluorinated derivative of bicyclo[1.1.1]pentane, which is a highly strained three-dimensional hydrocarbon framework. This compound is of interest due to its potential applications in medicinal chemistry and material science due to its unique structural properties.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, direct fluorination of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate has been achieved, leading to the preparation of esters of bridge-fluorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids . This process involves an improved synthetic procedure starting from [1.1.1]propellane and results in a variety of fluorinated derivatives, which could potentially be adapted to synthesize the target compound "this compound."

Molecular Structure Analysis

The molecular structure of bicyclic compounds, including those with fluorine substituents, has been extensively studied. The geometries of these compounds reflect the substitution pattern and are influenced by Bent's rules. Fluorination introduces additional strain into the bicyclo[1.1.1]pentane cage, with calculated strain energies reaching 33-35 kcal/mol for hexasubstitution . The NMR spectra of these compounds exhibit a variety of chemical shifts and coupling constants, which are indicative of the unique structural features of the bicyclic framework .

Chemical Reactions Analysis

The reactivity of bicyclic compounds can be complex due to their strained structure. For example, the radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been reported, leading to the selective formation of halogenated derivatives . This suggests that halogenation reactions, including fluorination, can be controlled to produce specific substitution patterns on the bicyclic framework. Additionally, the rearrangement of 2-hydroxyalkylazetidines into 3-fluoropyrrolidines involves a bicyclic intermediate, which could provide insights into the reactivity of similar bicyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated bicyclic compounds are influenced by the degree and pattern of fluorination. The acidity constants (pKa) of halogenated derivatives have been determined and show excellent agreement with values predicted by DFT methods . The presence of fluorine atoms can significantly alter the electronic properties of the compound, as seen in the fluorescence "turn-on" sensing of carboxylate anions with oligothiophene-based compounds . The introduction of a bicyclo[1.1.1]pentane moiety into chemical scaffolds has been shown to improve metabolic stability, as demonstrated in the context of hepatitis C NS5B inhibitors . This indicates that the incorporation of such a moiety could impart desirable properties in drug development.

Applications De Recherche Scientifique

Synthetic Chemistry and Molecular Building Blocks

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide and its derivatives are valuable in synthetic chemistry, particularly as building blocks in medicinal chemistry. Goh and Adsool (2015) demonstrated an expedient synthesis of a related moiety, 3-fluorobicyclo[1.1.1]pentan-1-amine, highlighting its importance in accessing novel chemical spaces (Goh & Adsool, 2015). Similarly, Pätzel et al. (2004) developed efficient syntheses for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, incorporating these rigid analogues into peptides (Pätzel et al., 2004).

Bioisostere Applications in Drug Design

The bicyclo[1.1.1]pentane motif, a core structure in this compound, serves as a nonclassical bioisostere in drug design. Stepan et al. (2012) utilized this motif to improve the biopharmaceutical properties of γ-secretase inhibitors, enhancing their oral absorption characteristics (Stepan et al., 2012).

Role in Drug Metabolism and Stability

The incorporation of the bicyclo[1.1.1]pentane structure in chemical scaffolds can significantly affect drug metabolism and stability. Zhuo et al. (2016) found that during the development of hepatitis C NS5B inhibitors, this bicyclic moiety led to low turnover in liver incubations, demonstrating its impact on metabolic pathways (Zhuo et al., 2016).

Exploration of Novel Chemical Spaces

The exploration of novel chemical spaces, crucial in modern medicinal chemistry, is facilitated by synthetic access to unique moieties like 3-fluorobicyclo[1.1.1]pentan-1-amine, as demonstrated by Goh et al. (2015) (Goh & Adsool, 2015). This illustrates the potential of this compound in opening new avenues in drug discovery.

Chemical Properties and Structural Analysis

Research into the chemical properties and structural analysis of related bicyclic compounds provides insights into the behavior of this compound. For instance, Reed et al. (2002) investigated the formation of a 1-bicyclo[1.1.1]pentyl anion and determined the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane, revealing key chemical properties of similar bicyclic structures (Reed et al., 2002).

Mécanisme D'action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, but more detailed studies would be needed to confirm this.

Action Environment

It is known that reactions involving this compound should be carried out under anhydrous conditions and in an argon atmosphere . The compound should also be stored in a dry environment at room temperature .

Propriétés

IUPAC Name |

3-fluorobicyclo[1.1.1]pentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FNO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYKNSITTCDSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901261256 | |

| Record name | 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146038-55-3 | |

| Record name | 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146038-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.